molecular formula C16H19N3O4 B2387838 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034490-28-1

3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2387838
CAS No.: 2034490-28-1
M. Wt: 317.345
InChI Key: SHZFLOBMTVVMIG-UHFFFAOYSA-N
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Description

3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that belongs to the class of imidazolidine-2,4-dione derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties . The structure of this compound features a pyrrolidine ring and an imidazolidine-2,4-dione core, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation, where the imidazolidine-2,4-dione core is formed through the reaction of appropriate aldehydes and active methylene compounds . Another approach is the Bucherer-Berg synthesis, which involves the reaction of urea derivatives with α-haloketones . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Mechanism of Action

The mechanism of action of 3-[1-(2-Phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to the inner pore of voltage-gated sodium channels, leading to anticonvulsant effects . Additionally, the compound exhibits antibacterial activity by binding to bacterial proteins and disrupting their function . The exact pathways and molecular targets involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(1-(2-Phenoxypropanoyl)pyrrolidin-3-yl)

Properties

IUPAC Name

3-[1-(2-phenoxypropanoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11(23-13-5-3-2-4-6-13)15(21)18-8-7-12(10-18)19-14(20)9-17-16(19)22/h2-6,11-12H,7-10H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZFLOBMTVVMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2C(=O)CNC2=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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